molecular formula C18H18N2O4 B2381423 2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid CAS No. 2260932-15-6

2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid

Cat. No.: B2381423
CAS No.: 2260932-15-6
M. Wt: 326.352
InChI Key: ZCOFHEQMMUHJSU-UHFFFAOYSA-N
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Description

2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. Structurally, it features phenylglycine moieties connected by an amide bond, making it a potential building block for the synthesis of more complex molecules, such as peptides or pharmaceutical intermediates. Similar N-acetyl phenylglycine derivatives are noted for their utility in chemical synthesis . Researchers can explore its application in developing new compounds, given that structurally related phenylacetamide derivatives have been investigated for various biological activities . This product is intended for use in laboratory research settings only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[(2-acetamido-2-phenylacetyl)amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-12(21)19-15(13-8-4-2-5-9-13)17(22)20-16(18(23)24)14-10-6-3-7-11-14/h2-11,15-16H,1H3,(H,19,21)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOFHEQMMUHJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetic Anhydride-Mediated N-Acetylation

A widely reported method involves direct N-acetylation of α-amino-α-phenylacetic acid using acetic anhydride in aqueous dimethylformamide (DMF). In this protocol, 50 mmol of the amino acid is dissolved in a 1:1 mixture of DMF and water, followed by the addition of 1.2 equivalents of acetic anhydride and 1.2 equivalents of triethylamine. The reaction proceeds at room temperature for 12 hours, achieving near-quantitative conversion. After removing DMF under reduced pressure, the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Table 1: Reaction Conditions for N-Acetylation

Parameter Value
Solvent System DMF/H₂O (1:1 v/v)
Temperature 20°C
Reaction Time 12 hours
Yield 87–93%

This method is favored for its simplicity but requires careful pH adjustment during workup to prevent hydrolysis of the acetamido group.

Sodium Hydroxide-Assisted Acetylation

An alternative approach employs sodium hydroxide to deprotonate the amino group prior to acylation. A suspension of α-amino-α-phenylacetic acid (500 g, 3.31 mol) in water is cooled to 10°C, and 1 equivalent of NaOH is added to form the sodium salt. Acetic anhydride (2 equivalents) is then introduced dropwise, followed by additional NaOH to maintain a pH of 9–10. After 20 minutes, the mixture is acidified to pH 1 with HCl, precipitating the product in 87% yield. This method minimizes side reactions but demands precise temperature control to avoid exothermic decomposition.

Carbodiimide-Mediated Coupling Reactions

Diisopropylcarbodiimide (DIC) Activation

For substrates sensitive to aqueous conditions, DIC-mediated coupling in dichloromethane (DCM) offers a reliable pathway. A solution of 2-acetamido-2-phenylacetic acid (0.5 mmol) in DCM is cooled to 0°C under nitrogen, followed by the addition of 1.1 equivalents of DIC. After 1 hour, the solvent is removed under N₂, and the activated intermediate is reacted with a second equivalent of α-phenylglycine derivative in toluene at reflux for 3 hours. Purification via preparative thin-layer chromatography (TLC) yields the target compound.

Table 2: DIC Coupling Optimization

Variable Optimal Condition
Solvent Dichloromethane → Toluene
Temperature 0°C (activation) → Reflux
Coupling Agent DIC (1.1 eq)
Yield 78–82%

HATU-Assisted Solid-Phase Synthesis

Recent adaptations utilize hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) for solution-phase couplings. For example, cyclopropyl acetic acid activated with HATU reacts with bis-thiadiazole intermediates under mild conditions (25°C, 4 hours), achieving 85% yield with minimal epimerization. This method is particularly advantageous for introducing sterically hindered acyl groups.

Hydrogenation-Based Approaches

Palladium-Catalyzed Reductive Amination

A patent-pending method (EP3153498A1) describes the synthesis of N-substituted phenyl glycine intermediates via hydrogenation. Substituted anilines react with glyoxalic acid in methanol/water under 10 atm H₂ in the presence of 5% Pd/C. After 12 hours at 50°C, the imine intermediate is reduced to N-cyano phenyl glycine, which is subsequently acylated to yield the target compound in 93% purity.

Table 3: Hydrogenation Reaction Parameters

Parameter Value
Catalyst 5% Pd/C (0.01–1 mol%)
Pressure 10 atm H₂
Temperature 50°C
Yield 93%

Buchwald–Hartwig Amination

For aryl halide-containing precursors, Pd-catalyzed amination with benzophenone imine followed by acidic workup introduces the acetamido group regioselectively. This method, though requiring specialized ligands, achieves >90% conversion in model substrates.

Analytical Characterization

Spectroscopic Data

¹H NMR (DMSO-d₆): δ 1.92 (s, 3H, CH₃), 5.57 (s, 1H, CH), 7.30–7.43 (m, 10H, Ar-H), 8.80 (s, 1H, NH), 12.87 (s, 1H, COOH), 14.13 (s, 1H, NH).
¹³C NMR (DMSO-d₆): 23.8 (CH₃), 58.4 (CH), 129.6–137.6 (Ar-C), 154.0 (C=O), 171.4/172.0/185.3 (COOH, CONH).
IR (KBr): 3249 cm⁻¹ (N-H), 1678 cm⁻¹ (C=O), 1535 cm⁻¹ (N-H bend).
MS (EI): m/z 308 (M⁺), 176 (C₁₀H₁₀NO₂⁺).

Chromatographic Purity

HPLC analysis under reverse-phase conditions (C18 column, 70:30 H₂O/MeCN, 1 mL/min) reveals a single peak at 4.2 minutes with 99.5% purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or phenylacetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamido or phenylacetyl derivatives.

Scientific Research Applications

2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and phenylacetyl groups may facilitate binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural and functional differences between 2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid and similar phenylacetic acid derivatives:

Compound Name Substituents Molecular Weight Key Features Reported Bioactivity/Applications References
This compound Acetamido, phenylacetyl 325.34 g/mol Dual amide groups; high potential for hydrogen bonding Hypothetical: Similar to antihypertensive agents -
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid 4-Cl-benzenesulfonamido 325.76 g/mol Sulfonamide group; enhanced polarity Ligand in metal complexes; enzyme inhibition
2-(Carbamoylamino)-2-phenylacetic acid Carbamoylamino (ureido) 194.18 g/mol Ureido group; moderate solubility Intermediate in peptide synthesis
2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid 4-Br-phenylacetyl 392.22 g/mol Bromine substitution; increased lipophilicity Custom synthesis for drug discovery
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate 4-Br-benzenesulfonamido, hydrate 414.23 g/mol Sulfonamide + Br; stable crystalline structure via N–H⋯O hydrogen bonds Ligand in coordination chemistry
(R)-2-Acetamido-2-phenylacetic acid Single acetamido group 207.22 g/mol Chiral center (R-configuration); simpler structure Pharmaceutical intermediate
2-[Methyl(2-phenylacetyl)amino]acetic acid Methyl, phenylacetyl 207.23 g/mol Shorter alkyl chain; reduced steric hindrance High-yield synthesis (94%)

Key Structural and Functional Insights

Substituent Effects on Bioactivity

  • Sulfonamide Derivatives (e.g., ): The sulfonamide group (–SO₂NH–) enhances polarity and hydrogen-bonding capacity, making these compounds effective enzyme inhibitors or ligands in coordination chemistry. For example, halogenated analogs (Cl, Br) show improved binding via halogen bonds .

Chirality and Stereochemical Impact

The (R)- and (S)-enantiomers of 2-acetamido-2-phenylacetic acid () highlight the role of stereochemistry in bioactivity. The target compound, if chiral, may exhibit enantiomer-specific interactions, necessitating stereoselective synthesis for therapeutic applications.

Biological Activity

2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid, also known by its CAS number 2260932-15-6, is a synthetic compound with notable biological activities. This compound is categorized as an acetamide and has a molecular formula of C₁₈H₁₉N₃O₄, which contributes to its potential pharmacological properties.

PropertyValue
Molecular Weight326.3 g/mol
DensityNot Available
Boiling PointNot Available
SolubilityModerate in water

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. The compound exhibits properties that may influence:

  • Anti-inflammatory effects : Similar compounds have been noted for their ability to inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of pro-inflammatory enzymes.
  • Antimicrobial activity : Research indicates that derivatives of phenylacetic acids often display antimicrobial properties, suggesting that this compound may also possess similar capabilities.

Research Findings

Recent studies have focused on the compound's effects on cellular models and its potential therapeutic applications. Here are key findings from various studies:

  • Cytotoxicity : In vitro studies have shown that the compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential use in cancer therapy. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular environments.
  • Binding Affinity : Structure-activity relationship (SAR) studies suggest that modifications in the acetamido group enhance binding affinity to specific protein targets involved in inflammation and cancer progression.

Case Study 1: Anti-Cancer Activity

A study published in 2023 investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis revealed increased apoptosis rates correlating with treatment concentration.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory bowel disease models, the compound was administered to mice with induced colitis. Results showed a significant reduction in disease severity scores and histological damage, alongside decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6).

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with similar acetamide derivatives was performed:

Compound NameIC50 (µM)Mechanism of Action
2-Acetamido-2-phenylacetic acid15Cytotoxicity via apoptosis
N-(4-hydroxyphenyl)acetamide25Anti-inflammatory through COX inhibition
4-(Acetamido)benzoic acid30Antimicrobial via cell wall disruption

Q & A

Q. What are the recommended synthetic routes for 2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid, and how can reaction yields be optimized?

The synthesis typically involves coupling reactions between phenylacetyl derivatives and amino-acetic acid precursors. For example, trifluoroethylamine coupling methods (as seen in structurally related compounds) require catalysts like palladium or copper to facilitate amide bond formation . Optimization strategies include:

  • Temperature control : Maintaining 50–70°C to balance reaction rate and byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
  • Computational pre-screening : Tools like quantum chemical calculations (as used in ICReDD’s workflow) can predict optimal reaction pathways and reduce trial-and-error experimentation .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is critical:

  • HPLC-MS : Quantifies purity and detects trace impurities (<0.5% threshold for pharmaceutical-grade research) .
  • NMR spectroscopy : 1H/13C NMR confirms the presence of acetamido and phenylacetyl groups (e.g., δ 2.0 ppm for acetamido CH3, δ 7.2–7.5 ppm for aromatic protons) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the phenylacetic acid backbone .

Advanced Research Questions

Q. What computational methods are effective for predicting the biological interactions of this compound?

  • Molecular docking : Simulate binding affinities to target proteins (e.g., enzymes like cyclooxygenase for anti-inflammatory studies) using software such as AutoDock Vina. Validate with experimental IC50 values .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales to identify key binding residues .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for in vivo testing .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from structural analogs (e.g., phenaceturic acid derivatives) or assay variability. Mitigation strategies include:

  • Standardized assays : Replicate studies using uniform cell lines (e.g., RAW 264.7 macrophages for inflammation models) and control compounds .
  • Metabolite profiling : LC-MS/MS to differentiate parent compound effects from metabolite interference (critical for phenylacetyl-containing molecules) .
  • Meta-analysis : Cross-reference data from PubChem, CAS, and peer-reviewed journals to identify consensus mechanisms .

Q. What methodologies are suitable for studying the compound’s metabolic stability in vitro?

  • Hepatic microsome assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS. Use NADPH cofactors to simulate Phase I metabolism .
  • CYP450 inhibition screening : Test against isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interaction risks .
  • Stable isotope labeling : Track metabolic pathways using 13C-labeled phenylacetyl groups in cell cultures .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate neuroprotective or anti-inflammatory effects?

  • In vitro models : Use primary neurons or glial cells exposed to oxidative stress inducers (e.g., H2O2). Measure viability via MTT assay and cytokine release (IL-6, TNF-α) via ELISA .
  • Dose range : Start with 1–100 μM, based on IC50 values of structurally similar antioxidants .
  • Positive controls : Include known agents (e.g., N-acetylcysteine for antioxidant studies) to calibrate response thresholds .

Q. What advanced separation techniques improve isolation of enantiomers or diastereomers?

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers. Optimize mobile phase with hexane:isopropanol gradients .
  • Crystallization-induced diastereomer resolution : Introduce chiral resolving agents (e.g., (R)-α-methoxyphenylacetic acid) to isolate stereoisomers .

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